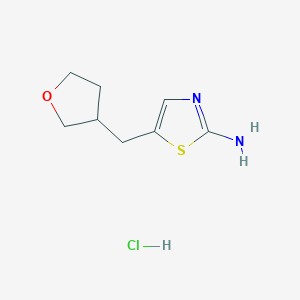![molecular formula C12H12ClNO3 B2382590 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 878617-59-5](/img/structure/B2382590.png)
6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one typically involves the reaction of 2-methyl-4H-benzo[1,4]oxazin-3-one with 2-chloropropionyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
化学反应分析
Types of Reactions
6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing conditions applied.
科学研究应用
6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one is used in various scientific research applications, including:
Proteomics: It is used as a reagent for the modification of proteins to study their structure and function.
Biochemistry: The compound is utilized in the synthesis of various biochemical intermediates.
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Industrial Chemistry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying proteins and other biomolecules by forming covalent bonds with nucleophilic residues . This modification can alter the activity, stability, and interactions of the target molecules, thereby affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one: Similar in structure but with a methyl group at the 4-position instead of the 2-position.
6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar but with a chloroacetyl group instead of a chloropropionyl group.
Uniqueness
6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
6-(2-chloropropanoyl)-2-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-6(13)11(15)8-3-4-10-9(5-8)14-12(16)7(2)17-10/h3-7H,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYXHENUOWTRNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
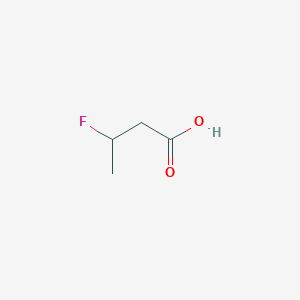
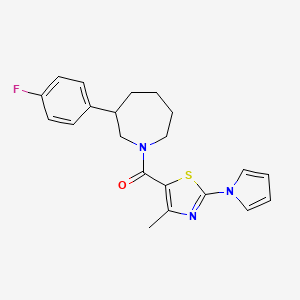
![N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2382511.png)
![methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2382513.png)
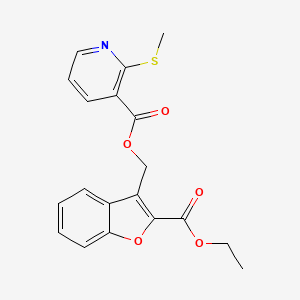
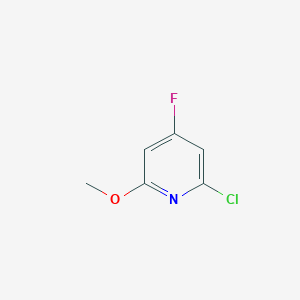
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2382517.png)
![3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride](/img/structure/B2382519.png)
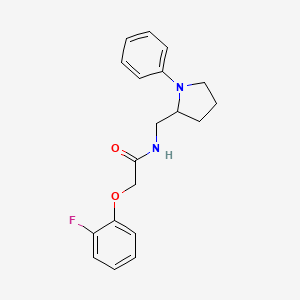

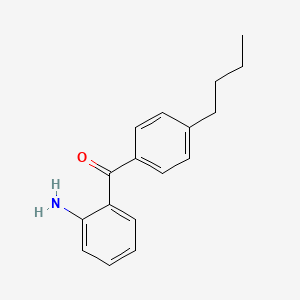
![N-benzyl-4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2382527.png)
![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)
